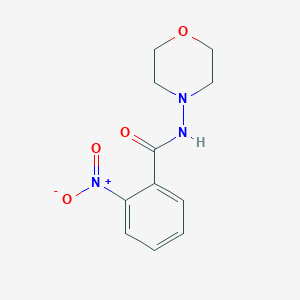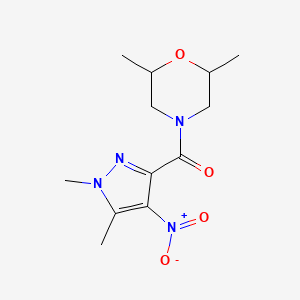
1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a nitro group, a methyl group, and a pyrrolidin-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole typically involves the nitration of a pyrazole derivative followed by the introduction of the pyrrolidin-1-ylmethyl group. One common method involves the reaction of 1-methyl-3-nitropyrazole with pyrrolidine under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-methyl-3-amino-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole.
Reduction: Formation of 1-methyl-3-amino-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidin-1-ylmethyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
1-Methyl-3-nitro-1H-pyrazole: Lacks the pyrrolidin-1-ylmethyl group, which may affect its biological activity and chemical properties.
3-Nitro-1H-pyrazole: Lacks both the methyl and pyrrolidin-1-ylmethyl groups, resulting in different reactivity and applications.
1-Methyl-3-amino-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole: A reduced form of the compound with different chemical and biological properties.
Uniqueness: 1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole is unique due to the presence of both the nitro and pyrrolidin-1-ylmethyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H14N4O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)pyrazole |
InChI |
InChI=1S/C9H14N4O2/c1-11-8(6-9(10-11)13(14)15)7-12-4-2-3-5-12/h6H,2-5,7H2,1H3 |
InChI Key |
RQVNPPZYWVLNRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])CN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-2-oxoethyl)-4-methylbenzenesulfonamide (non-preferred name)](/img/structure/B10902082.png)
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide](/img/structure/B10902088.png)

![4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B10902099.png)
![1-[(4-chlorophenoxy)methyl]-N-(2-chloropyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10902103.png)


![Dimethyl 5-[(3-nitrobenzoyl)amino]isophthalate](/img/structure/B10902118.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylthiourea](/img/structure/B10902121.png)


![1-[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(4-chlorobenzyl)-3-ethylthiourea](/img/structure/B10902144.png)
![N'-[(1Z)-1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)ethylidene]-4-chloro-1-ethyl-1H-pyrazole-3-carbohydrazide](/img/structure/B10902150.png)

